6,8-Dimethoxyquinoline

Vue d'ensemble

Description

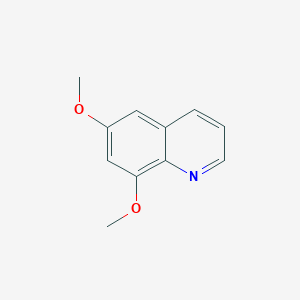

6,8-Dimethoxyquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinoline typically involves the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and involves the use of reagents such as n-Butyllithium (n-BuLi) and electrophiles like trimethylsilyl chloride (Si(Me)3Cl), dimethyl disulfide (S2(Me)2), and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and green chemistry approaches, can be applied to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 6,8-Dimethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy-substituted positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Reagents like n-Butyllithium (n-BuLi) and electrophiles such as Si(Me)3Cl, S2(Me)2, and DMF are used.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various 6,8-disubstituted quinoline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

6,8-Dimethoxyquinoline is characterized by its quinoline backbone with methoxy groups at the 6th and 8th positions. This unique structure influences its interaction with biological targets and enhances its reactivity. The compound's mechanisms of action include:

- DNA Intercalation : It can intercalate between DNA base pairs, potentially inhibiting replication and transcription processes, which is crucial in cancer research.

- Enzyme Inhibition : It has been documented to inhibit key enzymes such as topoisomerases, disrupting cellular processes in rapidly dividing cells.

- Covalent Binding : The presence of reactive functional groups allows for covalent interactions with proteins, altering their function and leading to physiological effects.

Medicinal Chemistry

This compound has garnered attention for its potential as an anticancer agent , antimicrobial agent , and antimalarial agent . Its derivatives have shown significant efficacy against various cancer cell lines and pathogens.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This indicates their potential as new antibacterial agents .

- Anticancer Activity : In vitro studies revealed that certain derivatives of this compound displayed remarkable anticancer properties across various cell lines. For instance, some derivatives showed IC₅₀ values less than 1 µM against breast and lung cancer cells .

- In Vivo Studies : In a mouse model of Clostridium difficile infection, treatment with this compound led to a significant reduction in bacterial load and improved survival rates compared to control groups. This highlights its therapeutic potential in infectious diseases .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial processes:

- Dye Production : It serves as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties.

- Agrochemicals : The compound is used in the formulation of agrochemicals that target specific pests or diseases in crops.

- Corrosion Inhibitors : Its chemical properties make it suitable for use as a corrosion inhibitor in metal protection formulations.

Mécanisme D'action

The mechanism of action of 6,8-Dimethoxyquinoline is closely related to its ability to interact with biological targets. It has been shown to inhibit the proliferation of certain cancer cells by binding to DNA, impeding DNA synthesis, and causing oxidative stress . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with molecular targets.

Comparaison Avec Des Composés Similaires

6,7-Dimethoxyquinoline: Known for its role as a G9a inhibitor, a histone lysine methyltransferase involved in epigenetic regulation.

5,7-Dimethoxyquinoline: Studied for its potential anticancer properties.

5,8-Dimethoxyquinoline: Another derivative with notable biological activities.

Uniqueness: 6,8-Dimethoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain cancer cell lines, such as HT-29 cells, highlights its potential as a targeted therapeutic agent .

Activité Biologique

6,8-Dimethoxyquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, antibacterial effects, and potential antiviral applications.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring. This structural configuration is significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may interfere with DNA synthesis and disrupt various cellular functions, which is critical in its anticancer activity.

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound selectively inhibits the proliferation of certain cancer cells at higher concentrations .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | >70 | No significant inhibition |

| HT-29 | ≥70 | Selective inhibition at higher concentrations |

| C6 | >100 | No significant inhibition |

In particular, while it showed limited activity against HeLa cells, it selectively inhibited HT-29 cells at concentrations above 70 µg/mL . This selective activity suggests potential for further development as an anticancer agent.

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. In a study evaluating various quinoline derivatives against Clostridium difficile, the compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like vancomycin:

| Compound | MIC (µg/mL) | Effect |

|---|---|---|

| This compound | 1.0 | Effective against C. difficile |

| Vancomycin | 0.5 | Standard control |

The results indicated that this compound could significantly reduce C. difficile load in treated mice models, showcasing its potential as an alternative treatment for antibiotic-resistant infections .

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, including this compound. It has been shown to inhibit viral replication through mechanisms such as helicase unwinding inhibition:

- Compounds structurally similar to this compound exhibited promising anti-SARS-CoV-2 activity with EC50 values ranging from 2.6 to 13 μM while maintaining low cytotoxicity (CC50 > 100 μM) .

Case Studies and Research Findings

- Anticancer Study : A study involving various quinoline derivatives tested their antiproliferative activities against multiple cell lines. While many derivatives showed significant effects, this compound was noted for its selective action on HT-29 cells .

- Antibacterial Efficacy : In vivo studies demonstrated that mice treated with this compound had a marked decrease in diarrhea and improved survival rates post-C. difficile infection compared to untreated controls .

- Antiviral Screening : The compound's ability to inhibit viral helicase activity was highlighted in studies targeting SARS-CoV-2, suggesting a viable pathway for therapeutic development against viral infections .

Propriétés

IUPAC Name |

6,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTUQWJAYWMNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592481 | |

| Record name | 6,8-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-91-2 | |

| Record name | 6,8-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 6,8-Dimethoxyquinoline synthesized in the lab?

A2: A simple and efficient synthesis route for this compound was developed involving the reaction of 6,8-dibromoquinoline with sodium methoxide (NaOMe) in the presence of copper iodide (CuI). [] This method provided a good yield of the desired product and offered a practical approach for its preparation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.